Propiolamide
Overview
Description
Propiolamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family
Mechanism of Action
Target of Action
Propiolamide is a compound that has been studied for its potential biological activities . In one study, this compound showed semblance to a known GPX4 inhibitor, suggesting GPX4 as a potential target .
Mode of Action
It has been suggested that this compound might interact with its targets through covalent modification
Biochemical Pathways
It’s worth noting that compounds similar to this compound, such as γ-lactams, are known to be involved in numerous biological activities
Result of Action
It’s worth noting that compounds similar to this compound, such as γ-lactams, are known to display diverse biological activities
Biochemical Analysis
Biochemical Properties
Propiolamide participates in phosphine-catalyzed semireduction reactions . In these reactions, the hydride from activated pinacolborane is added to the α-carbon of this compound, and the proton on the amide nitrogen is abstracted by the β-carbon . This interaction with pinacolborane and phosphine catalysts demonstrates the role of this compound in these biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with phosphine catalysts and pinacolborane in semireduction reactions . The hydride from activated pinacolborane is added to the α-carbon of this compound, and the proton on the amide nitrogen is abstracted by the β-carbon . This mechanism demonstrates how this compound exerts its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propiolamide can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with benzyl isocyanide in the presence of sodium acetate and a palladium catalyst. The reaction is typically carried out in acetonitrile at 60°C for about 2 hours . Another method involves the intramolecular cyclization of N-allyl propiolamides to form γ-lactams .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed three-component reactions. This method is efficient and yields high purity products. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Propiolamide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to acrylamides using pinacolborane and catalytic n-tributylphosphine.
Cyclization: Intramolecular cyclization of N-allyl propiolamides can produce highly substituted γ-lactams.
Common Reagents and Conditions:
Reduction: Pinacolborane and n-tributylphosphine are commonly used for the reduction of this compound.
Cyclization: Palladium acetate and bipyridine in dichloroethane and water are used for the cyclization reactions.
Major Products:
Reduction: The major product is (E)-acrylamide.
Cyclization: The major products are substituted γ-lactams.
Scientific Research Applications
Propiolamide has several applications in scientific research:
Comparison with Similar Compounds
Propiolamide can be compared with other similar compounds such as:
Propiolic acid: Unlike this compound, propiolic acid contains a carboxylic acid group instead of an amide group.
Acrylamide: Acrylamide lacks the triple bond present in this compound and is more commonly used in polymer synthesis.
Propiolaldehyde: This compound contains an aldehyde group instead of an amide group and exhibits different reactivity.
Properties
IUPAC Name |
prop-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJTYESURSHXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223641 | |
Record name | 2-Propynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7341-96-0 | |
Record name | 2-Propynamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7341-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propynamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propiolamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYNAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW3KN5TM5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propiolamide?
A1: this compound has a molecular formula of C3H3NO and a molecular weight of 69.06 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Comprehensive spectroscopic studies have been conducted on this compound, including 1H, 13C, and 15N NMR, as well as rotational spectroscopy in the microwave, millimeter wave, and submillimeter wave regions. This data provides detailed information about the compound's structure, bonding, and vibrational modes. [, ]
Q3: What are some key reactions this compound undergoes?
A3: this compound exhibits diverse reactivity due to the presence of both an amide and a terminal alkyne moiety. Key reactions include:
- Cycloadditions: Propiolamides readily participate in [2+2], [2+4], and [3+2] cycloadditions, offering routes to diverse cyclic structures. [, , ]
- Nucleophilic Additions: The electrophilic nature of the alkyne in this compound enables various nucleophilic additions. For instance, base-promoted intramolecular additions allow for the synthesis of α-methylene-β-lactams. []
- Metal-catalyzed Reactions: Propiolamides serve as versatile substrates in various metal-catalyzed transformations, such as hydroarylation for synthesizing diarylacrylamides, Sonogashira and Suzuki coupling reactions, and gold-catalyzed oxidative cyclopropanation. [, , , , , , , , , , , , , , , ]
- Radical Reactions: this compound derivatives can engage in radical reactions, including radical Smiles rearrangements and selenium radical-triggered spiro-tricyclizations. [, ]
Q4: How can propiolamides be used in the synthesis of heterocycles?
A4: Propiolamides are valuable precursors for various heterocycles. For example:
- Benzothiazepines: Iodocyclization of N-[2-(methylthio)phenyl]propiolamides provides selective access to 3-iodo-1,5-benzothiazepin-4-ones. []
- Azaspiro[4,5]trienes: Electrophilic ipso-iodocyclization of N-(4-methylphenyl)propiolamides offers a selective pathway to 8-methyleneazaspiro[4,5]trienes. []
- [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-ones: Copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide afford [, , ]triazolo[1,5-a]quinoxalin-4(5H)-ones. []
- Pyrrolo[3,2-c]quinolin-4-ones: Copper-catalyzed reactions of isocyanides with N-(2-haloaryl)propiolamides yield pyrrolo[3,2-c]quinolin-4-ones. []
Q5: Are there any applications of this compound derivatives in medicinal chemistry?
A5: Yes, this compound analogs have been investigated as potential pharmaceuticals. For instance, certain this compound derivatives have been explored as potent glutathione peroxidase 4 (GPX4) inhibitors, a target of interest for various diseases. []
Q6: What is known about the stability of this compound?
A6: The stability of this compound can be influenced by factors like substituents, pH, and temperature. While the parent compound can be synthesized and purified, certain derivatives, particularly those lacking the trimethylsilyl protecting group, have been reported as unstable. [, ]
Q7: Are there specific considerations for handling and storing this compound derivatives?
A7: Specific handling and storage recommendations would depend on the specific this compound derivative in question. In general, storing under inert atmosphere and at low temperatures is recommended to minimize potential degradation. []
Q8: Have computational methods been employed in this compound research?
A8: Yes, computational studies have been valuable in understanding this compound reactivity. For instance, density functional theory (DFT) calculations have been utilized to rationalize the stereoselectivity observed in palladium-catalyzed hydrocyanation reactions. [] Additionally, DFT calculations have provided insights into the favored coordination modes of this compound derivatives with Lewis acids. []
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